1-(3,5-Dimethoxyphenyl)propan-1-ol
Overview
Description
1-(3,5-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3 . It has a molecular weight of 196.25 . The compound appears as a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C11H16O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11-12H,4H2,1-3H3 . The compound’s structure includes a propane chain with a hydroxyl group at one end and a 3,5-dimethoxyphenyl group at the other .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 196.25 . The compound’s density is 1.081 g/mL at 25 °C .Scientific Research Applications
Catalyst Preparation
1-(3,5-Dimethoxyphenyl)propan-1-ol and its derivatives have been utilized in the preparation of ruthenium indenylidene-ether olefin metathesis catalysts. This process involves reactions with various ruthenium starting materials, leading to the formation of active ruthenium complexes. These catalysts are significant for their efficiency in olefin metathesis, a reaction widely used in organic synthesis and industrial processes (Jimenez et al., 2012).
Cardioselective Beta-Blockers
Research has been conducted on the synthesis of compounds related to this compound to explore their potential as cardioselective beta-adrenoceptor blocking agents. These compounds have been compared with known beta-blockers, revealing substantial cardioselectivity, which is crucial for developing safer cardiovascular drugs (Rzeszotarski et al., 1979).
Stereoselective Synthesis
This compound has been a subject of research in stereoselective synthesis. For instance, the selective reduction of its derivatives has been investigated using various reducing agents. This research is vital in the field of chirality and pharmaceuticals, where the stereochemistry of a drug can significantly impact its efficacy and safety (Collier et al., 1997).
Crystal Structure and Spectroscopic Characterization
The crystal structure and spectroscopic characterization of this compound derivatives have been studied. This includes investigations into their molecular geometry, intermolecular interactions, and reactivity. Such studies are fundamental in understanding the physical and chemical properties of these compounds (Khamees et al., 2018).
Mechanism of β-O-4 Bond Cleavage in Lignin
Research into the acidolysis of lignin model compounds, including derivatives of this compound, has been conducted to understand the mechanism of β-O-4 bond cleavage. This is significant in the field of biomass utilization and lignin valorization (Yokoyama, 2015).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11-12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMCOXXZIIDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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